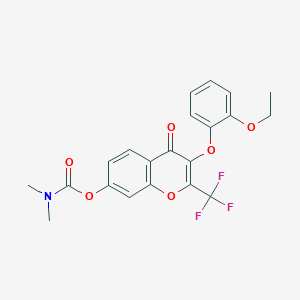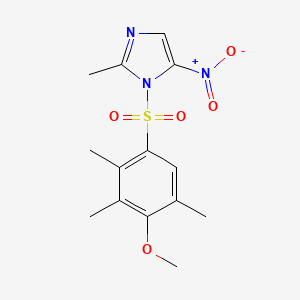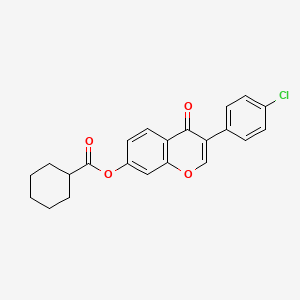![molecular formula C22H20N2O3 B6508660 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899385-52-5](/img/structure/B6508660.png)
3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms at non-adjacent positions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. It also has a butyl group attached at the 3-position, a 2-methylphenyl group at the 2-position, and dione functionality at the 4,5-positions .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. They can act as bases, forming N-alkylated products when treated with alkyl halides. They can also undergo electrophilic substitution reactions at the carbon positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dione functionality in this compound would likely result in strong intermolecular hydrogen bonding, affecting its solubility and melting point .作用機序
The mechanism of action of 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE). Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells, as well as to increase the effectiveness of certain drugs. Furthermore, this compound has been shown to reduce inflammation and act as an antioxidant.
Biochemical and Physiological Effects
3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the growth of certain types of cancer cells, as well as to increase the effectiveness of certain drugs. Additionally, this compound has been shown to reduce inflammation and act as an antioxidant. Furthermore, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (this compound) and human leukocyte elastase (HLE).
実験室実験の利点と制限
The advantages of using 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione in laboratory experiments include its ability to inhibit the growth of certain types of cancer cells, as well as its potential to increase the effectiveness of certain drugs. Additionally, this compound has been shown to reduce inflammation and act as an antioxidant. Furthermore, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE).
The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and thus its long-term effects on human health and the environment are not fully understood. Additionally, this compound has not been approved for use in humans, so its safety and efficacy in humans is unknown.
将来の方向性
The future directions for 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione research include further studies on its potential applications in drug delivery, cancer therapy, and other medical treatments. Additionally, further research could be conducted to determine the long-term effects of this compound on human health and the environment. Furthermore, research could be conducted to determine the efficacy and safety of this compound in humans. Additionally, further research could be conducted to determine the potential synergistic effects of this compound with other drugs or therapies. Finally, research could be conducted to determine the potential applications of this compound in other fields, such as agriculture and food science.
合成法
The synthesis of 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied and reported in several studies. The most common synthesis method involves the reaction of 2-methylphenyl isocyanate with 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione in the presence of a base. This reaction produces a cyclized product that can be isolated and purified using standard chromatographic techniques. Additionally, this compound can be synthesized from other compounds, such as 3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione and 2-methylphenyl isocyanate, using the same method.
科学的研究の応用
3-butyl-2-methylphenyl-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione) and human leukocyte elastase (HLE). Additionally, this compound has been studied for its potential applications in drug delivery, cancer therapy, and other medical treatments. In particular, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells, as well as its potential to increase the effectiveness of certain drugs. Furthermore, this compound has been studied for its ability to reduce inflammation and act as an antioxidant.
特性
IUPAC Name |
3-butyl-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-10-6-5-9-14(15)2)23-21-18(22(24)26)19(25)16-11-7-8-12-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOAKGYKMPBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)

![(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508592.png)
![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)

![N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508614.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)

![N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B6508656.png)
![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)
![8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508672.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)